
Cobalt--platinum (1/3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt-platinum (1/3) is an intermetallic compound composed of cobalt and platinum in a 1:3 ratio. This compound is known for its unique magnetic and catalytic properties, making it valuable in various scientific and industrial applications. The combination of cobalt and platinum results in a material that exhibits high stability, durability, and efficiency in catalytic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cobalt-platinum (1/3) can be synthesized using various methods, including solution plasma sputtering, liquid phase synthesis, and electrodeposition. One common method involves the use of metal wire electrodes in a solution plasma sputtering process, followed by thermal annealing. This method produces platinum-cobalt nanoparticles with enhanced catalytic activity .
Another approach is the liquid phase synthesis method, which uses sodium borohydride as a reducing agent and triethylamine as a complexing agent. The resulting nanoparticles are then subjected to sequential heat-treatment to improve their catalytic properties .
Industrial Production Methods: In industrial settings, cobalt-platinum (1/3) is often produced using electrodeposition techniques. This involves the deposition of cobalt and platinum from an electrolyte solution onto a substrate, followed by heat treatment to achieve the desired intermetallic structure. This method allows for precise control over the composition and properties of the resulting material .
Analyse Chemischer Reaktionen
Types of Reactions: Cobalt-platinum (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the unique electronic and geometric properties of the platinum-cobalt alloy.
Common Reagents and Conditions: Common reagents used in reactions involving cobalt-platinum (1/3) include hydrogen, oxygen, and various organic compounds. The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to optimize the catalytic activity of the material .
Major Products: The major products formed from reactions involving cobalt-platinum (1/3) depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the primary products are often oxides of cobalt and platinum, while reduction reactions may yield metallic cobalt and platinum .
Wissenschaftliche Forschungsanwendungen
Cobalt-platinum (1/3) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst for various reactions, including hydrogenation and oxidation processes. Its high stability and efficiency make it an ideal catalyst for fuel cells and other energy conversion devices .
In biology and medicine, cobalt-platinum (1/3) is being explored for its potential use in drug delivery systems and as an anticancer agent. The compound’s magnetic properties also make it suitable for use in magnetic resonance imaging (MRI) contrast agents .
In industry, cobalt-platinum (1/3) is used in the production of hard magnetic materials, which are essential for various electronic and mechanical applications. Its durability and high coercivity make it an excellent choice for permanent magnets and magnetic storage devices .
Wirkmechanismus
The mechanism by which cobalt-platinum (1/3) exerts its effects is primarily related to its electronic structure and catalytic properties. The intermetallic interactions between cobalt and platinum result in unique electronic configurations that enhance the material’s catalytic activity. These interactions facilitate the selective cleavage of chemical bonds, such as carbon-oxygen bonds, in various substrates .
The molecular targets and pathways involved in the compound’s action depend on the specific application. For example, in catalytic processes, the material’s active sites interact with reactant molecules to lower the activation energy and increase the reaction rate .
Vergleich Mit ähnlichen Verbindungen
Cobalt-platinum (1/3) can be compared with other similar intermetallic compounds, such as platinum-nickel and platinum-copper alloys. While these compounds also exhibit catalytic properties, cobalt-platinum (1/3) is unique in its high stability and durability, making it more suitable for long-term applications .
List of Similar Compounds:- Platinum-nickel (Pt-Ni)
- Platinum-copper (Pt-Cu)
- Platinum-iron (Pt-Fe)
- Platinum-ruthenium (Pt-Ru)
These compounds share some similarities with cobalt-platinum (1/3) but differ in their specific properties and applications. For instance, platinum-nickel alloys are known for their high catalytic activity in fuel cell applications, while platinum-copper alloys are used in selective hydrogenation reactions .
Eigenschaften
CAS-Nummer |
12052-40-3 |
|---|---|
Molekularformel |
CoPt3 |
Molekulargewicht |
644.2 g/mol |
IUPAC-Name |
cobalt;platinum |
InChI |
InChI=1S/Co.3Pt |
InChI-Schlüssel |
GUBSQCSIIDQXLB-UHFFFAOYSA-N |
Kanonische SMILES |
[Co].[Pt].[Pt].[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]ethenyl}-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B12055396.png)
![4-{(E)-[(2-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12055398.png)
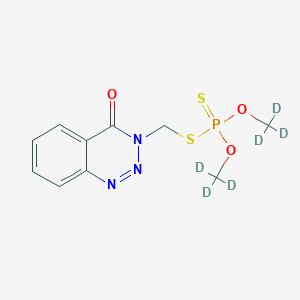
![methyl 4-{(E)-[(2-thienylacetyl)hydrazono]methyl}benzoate](/img/structure/B12055408.png)
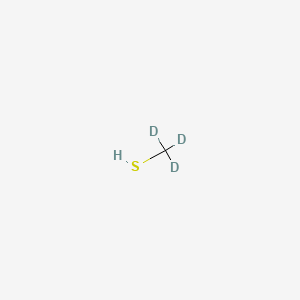


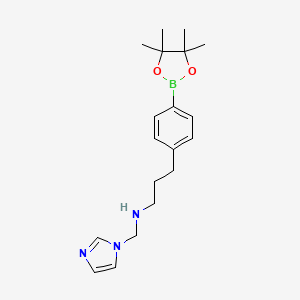

![N-(2-Fluorobenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12055446.png)
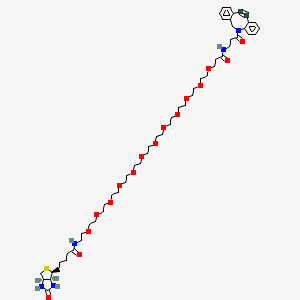
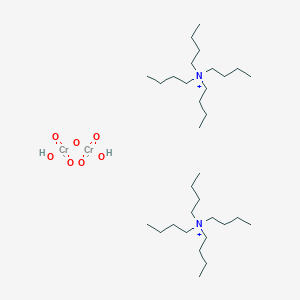
![Triethyl 5,5',5''-[nitrilotris(methylene-1H-benzimidazole-2,1-diyl)]tripentanoate](/img/structure/B12055467.png)

